molecular formula C14H21NO2 B13567822 N-Me-Phe-otbu

N-Me-Phe-otbu

Cat. No.: B13567822
M. Wt: 235.32 g/mol
InChI Key: UZKARLOPBFXQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-L-phenylalanine tert-butyl ester, commonly referred to as N-Me-Phe-otbu, is a derivative of the amino acid phenylalanine. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-phenylalanine tert-butyl ester typically involves the protection of the amino group of phenylalanine followed by methylation and esterification. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then methylated using methyl iodide in the presence of a base such as sodium hydride. Finally, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield N-Methyl-L-phenylalanine tert-butyl ester .

Industrial Production Methods

Industrial production of N-Methyl-L-phenylalanine tert-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-phenylalanine tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-L-phenylalanine tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-L-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methylation of the amino group can affect the hydrogen bonding and overall conformation of peptides, thereby altering their biological activity. The tert-butyl ester group provides steric protection, preventing unwanted side reactions during peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-L-phenylalanine tert-butyl ester is unique due to its combination of a methylated amino group and a protected carboxyl group, which makes it particularly useful in peptide synthesis. Its aromatic phenyl ring also contributes to its distinct chemical properties and reactivity compared to other amino acid derivatives .

Properties

IUPAC Name

tert-butyl 2-(methylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKARLOPBFXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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